molecular formula C9H6Cl2O2 B010602 3-(2,5-Dichlorophenyl)acrylic acid CAS No. 101869-82-3

3-(2,5-Dichlorophenyl)acrylic acid

Cat. No.: B010602
CAS No.: 101869-82-3
M. Wt: 217.05 g/mol
InChI Key: LYYBVUOVYNSRSE-DAFODLJHSA-N
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Description

3-(2,5-Dichlorophenyl)acrylic acid is an organic compound with the molecular formula C9H6Cl2O2. It is characterized by the presence of a dichlorophenyl group attached to an acrylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dichlorophenyl)acrylic acid typically involves the reaction of 2,5-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(2,5-Dichlorophenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichlorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • 3-(2,4-Dichlorophenyl)acrylic acid
  • 3-(3,4-Dichlorophenyl)acrylic acid
  • 3-(2,6-Dichlorophenyl)acrylic acid

Comparison: 3-(2,5-Dichlorophenyl)acrylic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

(E)-3-(2,5-dichlorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYBVUOVYNSRSE-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20595-47-5
Record name (2E)-3-(2,5-dichlorophenyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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